molecular formula C12H18N2O2 B2798843 1-[3-(Pyrrolidine-1-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2224254-45-7

1-[3-(Pyrrolidine-1-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2798843
CAS No.: 2224254-45-7
M. Wt: 222.288
InChI Key: YJTKRIFHBPFZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Pyrrolidine-1-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one is an organic compound that belongs to the class of alpha amino acid amides. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound’s structure includes two pyrrolidine rings connected via a carbonyl group and a prop-2-en-1-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Pyrrolidine-1-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of pyrrolidine with a suitable acylating agent. One common method is the reaction of pyrrolidine with prop-2-en-1-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Pyrrolidine-1-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(Pyrrolidine-1-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Pyrrolidine-1-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups in the pyrrolidine ring.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

1-[3-(Pyrrolidine-1-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one is unique due to its specific structure, which includes two pyrrolidine rings connected via a carbonyl group and a prop-2-en-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[3-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-11(15)14-8-5-10(9-14)12(16)13-6-3-4-7-13/h2,10H,1,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTKRIFHBPFZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)C(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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